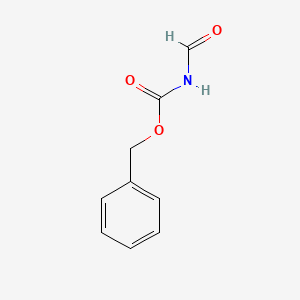

Benzyl formylcarbamate

Description

Contextualization of Formylcarbamates within Contemporary Nitrogen-Containing Functional Groups

Nitrogen-containing functional groups are fundamental components of a vast array of organic molecules, including pharmaceuticals, agrochemicals, and materials. organicchemistrydata.orgpearson.comyoutube.com Among these, formylcarbamates represent a unique and versatile class. They incorporate both a formamide (B127407) and a carbamate (B1207046) moiety, bestowing upon them distinct chemical reactivity and utility. organicchemistrydata.orgwikipedia.org This dual functionality allows for their participation in a variety of chemical transformations, making them valuable intermediates in complex synthetic pathways.

Significance of N-Formylation Strategies in Modern Organic Chemistry

N-formylation, the process of introducing a formyl group (-CHO) onto a nitrogen atom, is a crucial transformation in organic synthesis. wikipedia.org Formamides, the products of N-formylation, are not only stable compounds but also serve as important precursors for a wide range of other functional groups. rsc.orgresearchgate.net They can be readily converted to amines, isocyanides, and other nitrogen-containing structures. nih.gov

Modern N-formylation strategies have evolved to be highly efficient and chemoselective, often employing mild reagents and catalytic methods. rsc.orgresearchgate.net These advancements have broadened the scope of N-formylation, allowing for its application in the synthesis of complex molecules with sensitive functional groups. nih.govscholarsresearchlibrary.com The formyl group can also act as a protecting group for amines, modulating their reactivity during multi-step synthetic sequences. scholarsresearchlibrary.com

Role of Carbamates as Strategic Protecting Groups in Complex Molecular Architectures and Peptide Synthesis

Carbamates are exceptionally important as protecting groups for amines in organic synthesis, particularly in the construction of complex molecules and in peptide synthesis. chem-station.commasterorganicchemistry.comresearchgate.net The electronic nature of the carbamate group effectively reduces the nucleophilicity and basicity of the amine nitrogen, preventing unwanted side reactions. chem-station.commasterorganicchemistry.com

Several different carbamate protecting groups are commonly used, each with its own specific conditions for introduction and removal. This orthogonality is a key advantage, enabling the selective deprotection of one amine in the presence of others. chem-station.commasterorganicchemistry.com For instance, the benzyl (B1604629) carbamate (Cbz) group is readily cleaved by hydrogenolysis, while the tert-butyloxycarbonyl (Boc) group is removed under acidic conditions. masterorganicchemistry.com This strategic use of carbamates is indispensable in the stepwise assembly of peptides and other intricate molecular architectures. tandfonline.commasterorganicchemistry.com

The stability of the carbamate linkage, coupled with the ability to remove it under mild and specific conditions, makes it an ideal tool for chemists to control the reactivity of amino groups throughout a synthetic sequence. nih.govnih.gov

Historical Development and Evolution of Formyl and Carbamate Chemical Methodologies

The development of chemical methodologies involving formyl and carbamate groups has a rich history. Early methods for N-formylation often required harsh reagents and conditions. nih.gov However, over time, a plethora of milder and more efficient reagents have been developed, including formic acid in combination with various activating agents, and the use of formylating agents like N,N-dimethylformamide (DMF). wikipedia.orgresearchgate.net The advent of catalytic methods has further revolutionized N-formylation, offering greener and more atom-economical approaches. rsc.org

Similarly, the use of carbamates as protecting groups has evolved significantly. The pioneering work in peptide synthesis established the utility of carbamates for temporary amine protection. masterorganicchemistry.com Since then, a wide variety of carbamate protecting groups have been designed and synthesized, each tailored for specific applications and deprotection strategies. chem-station.comnih.gov The development of solid-phase peptide synthesis further underscored the importance of robust and reliable carbamate protecting group strategies. researchgate.net The continuous refinement of these methodologies has been instrumental in advancing the field of organic synthesis, enabling the construction of increasingly complex and biologically important molecules. nih.gov

Chemical Profile of Benzyl Formylcarbamate

| Property | Value |

| Molecular Formula | C9H9NO3 |

| Molecular Weight | 179.17 g/mol |

| IUPAC Name | This compound |

| CAS Number | 127506-06-3 |

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. One common method involves the reaction of benzyl carbamate with a formylating agent. For instance, the reaction of benzyl carbamate with formic acid in the presence of a dehydrating agent can yield the desired product.

Another approach involves the direct formylation of benzyl alcohol followed by reaction with a source of ammonia (B1221849) or an appropriate nitrogen-containing nucleophile.

A specific reported synthesis involves the reaction of anthranilaldehyde with sodium bicarbonate and benzyl chloroformate in tetrahydrofuran (B95107) (THF). This method results in the formation of benzyl (2-formylphenyl)carbamate, a derivative of this compound.

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-formylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c11-7-10-9(12)13-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOHPYKFLBCIJGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Benzyl Formylcarbamate and Cognate Compounds

Direct Synthetic Approaches to Benzyl (B1604629) Formylcarbamate

The direct synthesis of Benzyl formylcarbamate involves the N-formylation of its immediate precursor, benzyl carbamate (B1207046). Benzyl carbamate itself is readily prepared through established methods, such as the reaction of benzyl chloroformate with ammonia (B1221849) or the catalyzed reaction of urea (B33335) with benzyl alcohol. orgsyn.orgchemicalbook.comgoogle.com A notable direct formylation method utilizes carbon dioxide as a C1 source.

A catalytic system composed of zinc acetate (B1210297) (Zn(OAc)₂) and 1,10-phenanthroline (B135089) (phen) has been shown to be effective for the N-formylation of amides and carbamates. rsc.org This process uses CO₂ as the formylating agent in the presence of a hydrosilane, such as phenylsilane (B129415) (PhSiH₃). rsc.org The reaction proceeds under relatively mild conditions and demonstrates the versatility of zinc catalysis in activating less reactive substrates like carbamates for N-formylation. rsc.orgnih.govresearchgate.net The proposed mechanism suggests that the basic acetate counter-anion of the catalyst plays a crucial role in activating both the Si-H bond of the hydrosilane and the N-H bond of the carbamate. rsc.org

Strategies Involving Oxidative Carbon-Carbon Bond Cleavage in Complex Substrates

An alternative, though less direct, conceptual approach to the formyl group is through the oxidative cleavage of a C-C bond in a more complex substrate. While not a standard method for producing simple N-formylcarbamates, this strategy is observed in specialized contexts. For instance, a metal-free method for the N-formylation of amines has been reported that uses carbohydrates as the source of the formyl group via C-C bond cleavage. nih.gov In this type of reaction, a larger molecule with a suitable C-C bond is cleaved under oxidative conditions to generate a one-carbon unit that is subsequently transferred to a nucleophile.

The cleavage of C-C bonds to generate acyl or cyanoalkyl radicals from precursors like ketoxime esters is a known strategy in organic synthesis. mdpi.com These radicals can then be trapped by various substrates. Conceptually, a similar process could be envisioned where a complex precursor, upon oxidative C-C bond scission, releases a formyl equivalent that is then captured by benzyl carbamate. Such reactions often involve radical intermediates and can be initiated photochemically or through electrochemical means. mdpi.comrsc.org For example, metal-free oxidative coupling reactions promoted by systems like t-BuOOH/I₂ can facilitate C-N bond cleavage in formamides to generate α-ketoamides, demonstrating the principle of using formamides as synthons via bond cleavage. rsc.orgsciencegate.app While a bespoke strategy for this compound via this route is not established, the fundamental principles of oxidative C-C bond cleavage represent a potential avenue for synthetic innovation.

N-Formylation Techniques Applicable to Carbamates and Amines

A wide array of N-formylation techniques have been developed, primarily for amines, but many are applicable to carbamates. These methods are broadly categorized into those using stoichiometric formylating agents and those employing catalytic systems.

Stoichiometric Formylating Reagents and Associated Protocols

Stoichiometric N-formylation involves the use of a reagent that provides the formyl group in at least a 1:1 molar ratio with the substrate. These methods are often straightforward and utilize well-established reagents. nih.govnih.gov

One of the most common and traditional reagents is formic acid . The reaction typically requires heating to drive off the water formed during the condensation. nih.gov To improve efficiency, dehydrating agents or catalysts can be used. Another classic reagent is acetic formic anhydride , which is more reactive than formic acid alone. nih.gov Other historical but effective reagents include chloral , which reacts with primary and secondary amines to give formamides and chloroform (B151607) as the only byproduct. nih.gov More modern reagents have also been developed for milder and more selective formylations. For example, N-formylsaccharin has been employed as an effective formylating agent, including under mechanochemical (solvent-free) conditions. nih.gov

The table below summarizes various stoichiometric formylating agents.

| Reagent Name | Typical Substrates | Key Features |

| Formic Acid | Primary & Secondary Amines | Readily available; often requires heating or a catalyst. nih.govnih.gov |

| Acetic Formic Anhydride | Amines | More reactive than formic acid. nih.gov |

| Chloral | Primary & Secondary Amines | High yields at low temperatures; clean byproduct profile (chloroform). nih.gov |

| N-Formylsaccharin | Primary & Secondary Amines | Effective under mild or mechanochemical conditions. nih.gov |

| Cyanomethyl Formate (B1220265) | Amines & Alcohols | Acts as an O/N-formylating reagent under mild conditions. |

| Esters/Cyanides | Amines | Can act as formylating agents under specific conditions. rsc.org |

Catalytic N-Formylation Methodologies

Catalytic methods offer advantages in terms of atom economy and milder reaction conditions. These are broadly divided into systems based on transition metals and those using organocatalysts or heterogeneous catalysts. nih.gov

Transition metals are highly effective in catalyzing N-formylation reactions using various formyl sources, including CO₂, formic acid, and methanol (B129727).

Nickel (Ni): Nickel(II) complexes, such as [Ni(quin)₂] (bis(8-hydroxyquinolinato)nickel), have been shown to efficiently catalyze the N-formylation of aliphatic, aromatic, and heterocyclic amines using N,N-dimethylformamide (DMF) as the formyl source. acs.orgacs.orgnih.govfigshare.com Another system uses a polyoxometalate-supported nickel catalyst, (NH₄)₄[NiMo₆O₁₈(OH)₆], for the N-formylation of amines with CO₂ and potassium borohydride (B1222165) (KBH₄) under mild conditions. researchgate.net

Palladium (Pd): Palladium-based catalysts are active for the N-formylation of amines using CO₂ and H₂. acs.org For instance, nano-palladium particles supported on hydroxyl-functionalized carbon generate an active catalyst in situ for this transformation. acs.org Unsupported nanoporous palladium (PdNPore) has also been used as a heterogeneous catalyst for the N-formylation of amines with CO₂ and a hydrosilane under mild conditions. researchgate.net Bimetallic AuPd nanoparticles supported on Fe₃O₄ have also been reported for the oxidative N-formylation of secondary amines using methanol as the formyl source. mdpi.com

Copper (Cu): Copper catalysts offer an economical and efficient option for N-formylation. A Cu(OAc)₂–dppe (bis(diphenylphosphino)ethane) system effectively catalyzes the N-formylation of amines with CO₂ and phenylsilane at room temperature and atmospheric pressure. rsc.org Another heterogeneous system uses a trans-bis-(glycinato)copper(II) complex to catalyze the formylation of amines with CO₂ and H₂ under solvent-free conditions. rsc.org Copper salts like CuCl₂ have also been used to catalyze the formylation of amines via the oxidation of methanol. nih.gov

The table below provides an overview of selected transition metal-catalyzed N-formylation systems.

| Metal Catalyst System | Formyl Source | Reductant/Oxidant | Typical Substrates |

| [Ni(quin)₂] / Imidazole | DMF / DMA | N/A | Aliphatic, Aromatic, Heterocyclic Amines acs.orgacs.orgnih.gov |

| (NH₄)₄[NiMo₆O₁₈(OH)₆] | CO₂ | KBH₄ | Primary & Secondary Amines researchgate.net |

| Nano-Pd/C | CO₂ | H₂ | Primary & Secondary Amines acs.org |

| AuPd–Fe₃O₄ | Methanol | O₂ | Secondary Amines mdpi.com |

| Cu(OAc)₂–dppe | CO₂ | PhSiH₃ | Amines rsc.org |

| trans-Bis-(glycinato)copper(II) | CO₂ | H₂ | Amines rsc.org |

Organocatalytic and Heterogeneous Catalysis in Formylation Reactions (e.g., guanidines, deep eutectic solvents, zeolites)

Non-metallic catalytic systems provide greener and often more cost-effective alternatives to transition metals.

Guanidines: Guanidines and their derivatives, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), are strong Brønsted bases that can catalyze N-formylation reactions. acs.orgnih.gov They are proposed to operate via a general base-catalyzed mechanism, activating the amine or carbamate for reaction. acs.org Protic ionic liquids derived from guanidines, such as [TMG][TFA] (tetramethylguanidinium trifluoroacetate), have been successfully used as recyclable media for the N-formylation of amines with formic acid, showing high chemoselectivity. arkat-usa.org The use of guanidines as organocatalysts is a broad field with applications in many reaction types. researchgate.netmdpi.com

Zeolites: Zeolites are crystalline aluminosilicates that function as reusable, heterogeneous solid acid catalysts. Various types of zeolites, including natural HEU-type and synthetic Zeolite-A, have been used to catalyze the N-formylation of primary and secondary amines with formic acid under solvent-free conditions at room temperature. medcraveonline.commedcraveonline.com The high surface area and active acid sites of H-form zeolites contribute to their efficiency. medcraveonline.commedcraveonline.com Porous Zr-based metal-organic frameworks (MOFs) have also shown high efficiency, sometimes surpassing zeolites. researchgate.net

Deep Eutectic Solvents (DESs): Deep eutectic solvents, which are mixtures of a quaternary ammonium (B1175870) salt and a hydrogen bond donor, have emerged as green and biodegradable reaction media. academie-sciences.fryoutube.com A DES composed of choline (B1196258) chloride and tin(II) chloride has been shown to promote the efficient N-formylation of anilines and secondary aromatic amines using formic acid or triethyl orthoformate as the formyl source. academie-sciences.fr

Carbon Dioxide Utilization as a C1 Feedstock for Formylation and Carbamate Formation

The development of sustainable chemical processes has identified carbon dioxide (CO2) as a renewable, abundant, and non-toxic C1 feedstock. researchgate.net Its utilization in forming C-N bonds is a key area of research, aiming to replace hazardous reagents like phosgene (B1210022). rsc.org The activation of the thermodynamically stable CO2 molecule is a primary challenge, but it can be achieved through its reaction with Lewis basic nitrogen species, such as amines, to form carbamates or alkyl carbonates. researchgate.netrsc.org This "captured" or "activated" CO2 can then be used in subsequent chemical transformations under lower pressure conditions, which is economically and environmentally advantageous. researchgate.netrsc.org

The synthesis of formamides via the N-formylation of amines using CO2 has been studied extensively. nih.govbenthamdirect.com A crucial element for a successful and environmentally benign formylation is the choice of a suitable reducing agent to activate the CO2. nih.govbenthamdirect.com Research has explored catalyst-free N-formylation systems, which primarily fall into two categories: reductive amidation of CO2 in the presence of hydrosilane, facilitated by organic solvents or ionic liquids. nih.govbenthamdirect.com

Similarly, CO2 can be directly converted into carbamates. One method involves a three-component coupling of amines, CO2, and halides, catalyzed by cesium carbonate and tetrabutylammonium (B224687) iodide (TBAI), which proceeds under mild conditions. organic-chemistry.org Another approach uses tetramethylsilane (B1202638) (Si(OMe)4) as a regenerable reagent with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) serving as both a CO2 capture agent and a catalyst for the conversion into carbamates. organic-chemistry.org These methods highlight the potential of CO2 as a viable C1 source for producing valuable chemical intermediates like formamides and carbamates. researchgate.net

Sustainable and Solvent-Free Reaction Environments for N-Formylation Processes

In line with the principles of "green chemistry," significant efforts have been made to develop sustainable N-formylation methods that avoid the use of hazardous organic solvents. academie-sciences.fr Traditional methods often involve toxic reagents, high temperatures, and complex work-up procedures, leading to environmental pollution. academie-sciences.fr Solvent-free reaction conditions are therefore highly desirable. researchgate.net

One innovative approach is the use of ultrasound irradiation to promote the N-formylation of amines under solvent- and catalyst-free conditions at room temperature. academie-sciences.fr The intense local heating and high pressures generated by acoustic cavitation can activate organic reactions efficiently. academie-sciences.fr This method offers numerous advantages, including milder and cleaner reaction conditions, shorter reaction times, high yields, and simple work-up, thereby minimizing waste generation. academie-sciences.fr

Another environmentally benign procedure involves the N-formylation of primary and secondary amines using a catalytic amount of sodium formate in formic acid under solvent-free conditions. researchgate.net This process is remarkably simple and highly efficient, yielding excellent results at room temperature. researchgate.net The development of heterogeneous nanocatalysts also represents a significant advancement in sustainable N-formylation reactions due to their thermal stability, reusability, and high catalytic performance in green media like water or under solvent-free conditions. rsc.org

Table 1: Comparison of Sustainable N-Formylation Methodologies

| Method | Reagents/Conditions | Solvent | Catalyst | Key Advantages | Source(s) |

|---|---|---|---|---|---|

| Ultrasound Irradiation | Amine, Formic Acid, Ultrasound | None | None | Room temperature, short reaction time, high yields, clean | academie-sciences.fr |

| Catalytic Sodium Formate | Amine, Formic Acid, Sodium Formate | None | Sodium Formate | Room temperature, simple, environmentally benign | researchgate.net |

| Nanocatalysis | Amine, Formylating Agent | Green Solvents or None | Heterogeneous Nanocatalyst | High efficiency, catalyst reusability, thermal stability | rsc.org |

Preparation of Benzyl Carbamate Precursors and Analogues

Benzyl carbamate is a key precursor and its synthesis has been achieved through several established routes.

Synthesis via Reaction of Benzyl Chloroformate with Ammonia

A well-established and straightforward method for preparing benzyl carbamate involves the reaction of benzyl chloroformate with ammonia. wikipedia.org In this procedure, benzyl chloroformate is added slowly to a cold, concentrated aqueous solution of ammonium hydroxide (B78521) under vigorous stirring. chemicalbook.comorgsyn.org The reaction mixture is typically allowed to stand at room temperature for a short period, during which the benzyl carbamate precipitates as a solid. chemicalbook.comorgsyn.org The product is then collected by filtration, washed with water, and dried. chemicalbook.com This method, detailed in Organic Syntheses, is known for its high efficiency, providing practically pure benzyl carbamate with yields often exceeding 90%. orgsyn.org

Alternative Synthetic Routes to Benzyl Carbamate (e.g., from Urea and Benzyl Alcohol)

Alternative, cost-effective, and industrially viable methods have been developed, most notably the reaction between urea and benzyl alcohol. chemicalbook.comgoogle.com This route avoids the use of the more expensive benzyl chloroformate. The reaction is typically performed at elevated temperatures and can be conducted under reduced pressure to remove the ammonia gas produced during the reaction. google.com The process requires a catalyst to achieve high conversion and selectivity. google.com Various catalytic systems have been reported, including metal-containing cation exchangers and mixed metal oxides. google.com For instance, using an alumina-supported nickel oxide-bismuth oxide catalyst at 110°C can result in a benzyl carbamate yield of 99%. chemicalbook.com Another patented method employs a catalyst composed of iron oxide, titanium oxide, and/or nickel oxide on an alumina (B75360) support, achieving urea conversion rates of 100% and benzyl carbamate selectivity greater than 99%. google.com

Table 2: Catalytic Synthesis of Benzyl Carbamate from Urea and Benzyl Alcohol

| Catalyst System | Temperature | Pressure | Reaction Time | Urea Conversion | Yield/Selectivity | Source(s) |

|---|---|---|---|---|---|---|

| Alumina Supported NiO-Bi2O3 | 110°C | Sealed Tube | 10 h | - | 99% Yield | chemicalbook.com |

| Nickel-treated Cation Exchanger (Amberlyst 15) | 131-150°C (Reflux) | Atmospheric | 8 h | - | 97% Yield | |

| Alumina Supported Fe/Ti/Ni Oxides | 140-180°C | Reduced (0.2-0.8 atm) | 3-8 h | 100% | >99% Selectivity, >90% Yield | google.com |

| FeII(Anthra-Merf) | 120°C | Atmospheric | 6.5 h | - | Max yield at 2:3 urea:alcohol ratio | rsc.org |

Derivatization Strategies for Benzyl Carbamates to Achieve Specific Synthetic Functions

Benzyl carbamate and its derivatives serve as versatile intermediates in organic synthesis, primarily due to the utility of the benzyloxycarbonyl (Cbz or Z) group as a protecting group for amines. wikipedia.orgmasterorganicchemistry.com This protecting group is stable under many reaction conditions but can be readily removed, typically by catalytic hydrogenation (e.g., using H2 with a Pd-C catalyst), which is a mild, neutral pH method. masterorganicchemistry.com

The primary derivatization strategy involves the N-alkylation of benzyl carbamate, which effectively makes it a protected form of ammonia for the synthesis of primary amines. wikipedia.org Furthermore, benzyl carbamate can be derivatized to create specific reagents. For example, reaction with formaldehyde (B43269) yields N-(hydroxymethyl)benzyl carbamate, which can be further reacted with alcohols (e.g., isopropyl alcohol) in the presence of an acid catalyst to produce N-(alkoxymethyl)benzyl carbamates. orgsyn.org These derivatives are employed as carbamidomethylating reagents in reactions like the enantioselective preparation of β-amino acids. orgsyn.org Another derivatization involves the Curtius rearrangement of acryloyl azide, which forms vinyl isocyanate that can be trapped by benzyl alcohol to synthesize benzyl vinylcarbamate, a useful monomer. chemicalbook.com

Chemical Modification of Polysaccharides with Formyl-Carbamate Moieties

Polysaccharides are abundant biopolymers with a wide range of applications that can be expanded through chemical modification. nih.govnih.gov The modification of polysaccharides typically involves reacting their numerous hydroxyl groups to introduce new functionalities, thereby altering properties like solubility or biological activity. nih.govmdpi.com Common modifications include acetylation, phosphorylation, sulfation, and carboxymethylation. nih.govmdpi.com

The introduction of formyl-carbamate moieties is a more specific modification. While direct examples are less common than sulfation or acetylation, the underlying chemistry is feasible. The formation of carbamates is noted as a potential side reaction during certain polysaccharide modifications, indicating that the hydroxyl groups can react with carbamoylating agents. mdpi.com Introducing a formyl-carbamate group would likely involve a two-step process or the use of a reagent already containing the desired moiety. The general strategies for polysaccharide derivatization, which include homogeneous reactions in solvents like DMA/LiCl or heterogeneous reactions where the polysaccharide is suspended, could be adapted for this purpose. nih.gov For instance, reacting the polysaccharide's hydroxyl groups with an isocyanate would form a carbamate linkage. Subsequent formylation of the nitrogen atom could then be performed, or a reagent like formyl isocyanate could theoretically be used directly, though this presents significant synthetic challenges. The goal of such a modification would be to impart specific new properties or biological activities to the polysaccharide. nih.govmdpi.com

Multi-Component Reaction Sequences Incorporating Formylcarbamate Intermediates

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single synthetic operation to form a complex product that incorporates substantial portions of all the starting materials. rsc.orgfrontiersin.org These reactions are characterized by their high atom economy, operational simplicity, and ability to rapidly generate molecular diversity. researchgate.net The strategic advantage of MCRs often lies in the in-situ generation and trapping of reactive intermediates that would be difficult to isolate under conventional synthetic conditions. nih.gov

While specific MCRs explicitly detailing the synthesis of this compound are not extensively documented, the principles of MCR design allow for the conceptualization of such a process. A plausible MCR for synthesizing a substituted this compound derivative could involve the reaction of an isocyanide, an aldehyde, and a carbamic acid. In this scenario, a formylcarbamate-like intermediate could be generated in situ.

The general mechanism of many MCRs involves the initial reaction between two components to form a highly reactive intermediate, which is then trapped by the third component. nih.gov For instance, the Passerini and Ugi reactions are classic examples of isocyanide-based MCRs that proceed through the formation and subsequent reaction of an α-adduct intermediate. rsc.org

A hypothetical MCR for a formylcarbamate derivative could be envisioned to proceed via the following steps:

Formation of a reactive intermediate: An initial reaction between an aldehyde and a primary amine (e.g., benzylamine) would form a Schiff base.

Generation of a formylcarbamate equivalent: A source of the formyl group and the carbamate moiety would then react with the Schiff base.

Final product formation: Subsequent intramolecular rearrangement or reaction with another component would lead to the final, stable product.

The efficiency and selectivity of such MCRs are often dependent on the careful selection of catalysts and reaction conditions to favor the desired reaction pathway over potential side reactions. scispace.com The development of novel MCRs continues to be a dynamic area of research, with significant potential for the synthesis of complex carbamate structures. rsc.org

Table 1: Conceptual Multi-Component Reaction for a this compound Derivative

| Component 1 | Component 2 | Component 3 | Potential Intermediate | Potential Product |

| Benzaldehyde | Benzylamine (B48309) | Isocyanatoformate | N-Benzylidene-1-phenylmethanamine | Substituted this compound |

| Formaldehyde | Benzyl carbamate | Isocyanide | Benzyl (hydroxymethyl)carbamate | Benzyl (2-(alkylamino)-2-oxoethyl)carbamate |

This table presents a conceptual framework for MCRs that could involve formylcarbamate intermediates, based on established MCR principles.

Enantioselective Synthesis of Chiral Formylcarbamate Derivatives

The synthesis of enantiomerically pure chiral compounds is of paramount importance in the pharmaceutical industry, as the biological activity of a molecule can be highly dependent on its stereochemistry. The development of catalytic, enantioselective methods for the synthesis of chiral carbamates has therefore been a major focus of chemical research. rsc.orgacs.org These methods often rely on the use of chiral catalysts, such as transition metal complexes or organocatalysts, to control the stereochemical outcome of the reaction. frontiersin.org

Several strategies have been successfully employed for the enantioselective synthesis of chiral carbamates, which could be adapted for the preparation of chiral formylcarbamate derivatives.

Copper-Catalyzed Asymmetric Synthesis: Recent advancements have demonstrated the utility of copper catalysis in the enantioselective synthesis of axially chiral carbamates. rsc.orgrsc.org One notable approach involves the copper-catalyzed asymmetric ring-opening of cyclic diaryliodonium salts with carbon dioxide and amines. This method provides access to a variety of axially chiral carbamates with high yields and excellent enantioselectivities. rsc.orgrsc.org The versatility of this methodology suggests its potential application for the synthesis of chiral formylcarbamate derivatives by employing appropriate starting materials.

Organocatalytic Enantioselective Synthesis: Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional methods. Bifunctional organocatalysts have been successfully used in the enantioselective synthesis of cyclic carbamates from unsaturated amines and carbon dioxide. acs.org These catalysts are designed to activate both the nucleophile and the electrophile, thereby facilitating the reaction and controlling the stereochemistry. The principles of organocatalysis could be applied to the development of enantioselective methods for the synthesis of chiral acyclic formylcarbamates.

Kinetic Resolution: Kinetic resolution is another strategy to obtain enantiomerically enriched carbamates. This process involves the selective reaction of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. While this method is inherently limited to a maximum yield of 50% for the desired enantiomer, it can be a valuable tool for accessing chiral building blocks.

Table 2: Representative Catalytic Systems for Enantioselective Carbamate Synthesis

| Catalyst System | Substrate Type | Achieved Enantioselectivity (ee) | Reference |

| Copper/Chiral Ligand | Cyclic Diaryliodonium Salts, Amines, CO2 | High | rsc.orgrsc.org |

| Bifunctional Organocatalyst | Unsaturated Amines, CO2 | High | acs.org |

| Palladium/Phosphoramidite Ligand | Alkenes, Anilines | High | rsc.org |

The development of enantioselective synthetic routes to chiral formylcarbamate derivatives remains a challenging but important goal. The adaptation of existing catalytic systems and the design of new, highly selective catalysts will be crucial for advancing this area of research.

Mechanistic Investigations of Formylcarbamate Formation and Reactivity

Elucidation of Reaction Pathways in N-Formylation of Amines

The N-formylation of amines is a crucial transformation in organic synthesis, yielding formamides that are valuable intermediates in various industrial and pharmaceutical applications. rsc.orgscholarsresearchlibrary.com The reaction pathways for this process, particularly concerning the formation of formylcarbamates, have been the subject of detailed mechanistic studies.

Characterization and Role of Carbamate (B1207046) Salts and Transient Intermediates

The reaction between amines and carbon dioxide to form carbamate salts is a well-established process. acs.org In the context of N-formylation, these carbamate salts are not merely byproducts but play a significant role as transient intermediates. acs.orgrsc.org The stability and reactivity of these intermediates are influenced by the basicity of the amine. acs.org For instance, highly basic amines like benzylamine (B48309) can form stable carbamate salts. acs.org

The formation of carbamate involves the nucleophilic attack of an amine on carbon dioxide. nih.gov In non-polar solvents, two equivalents of the amine react with one molecule of CO2 to produce a carbamate salt, where one amine molecule acts as a Lewis base and the other as a Brønsted base. rsc.org These carbamate salts can then activate hydrosilanes, a key step in certain N-formylation pathways. acs.org

Recent studies have also highlighted the existence of other transient species. For example, in the N-formylation of morpholine (B109124) and benzylamine, a silylcarbamate intermediate has been observed. acs.org This intermediate is formed from the carbamate salt and is crucial for the subsequent formation of the formamide (B127407) product. acs.org The characterization of these transient species often requires specialized techniques due to their high reactivity and short lifetimes. nih.gov

Mechanistic Influence of Catalysts and Additives on Reaction Trajectories

Catalysts and additives play a pivotal role in directing the reaction pathways of N-formylation. rsc.orgacs.org Various catalysts, including organocatalysts, metal-based catalysts, and ionic liquids, have been employed to enhance the efficiency and selectivity of this reaction. acs.orgnih.gov

In the presence of a base catalyst, the N-formylation of amines like N-methylaniline proceeds through a pathway where the base stabilizes the carbamate salt. acs.org This stabilized carbamate then activates the hydrosilane, leading to the formation of a formoxysilane intermediate, which subsequently reacts with the amine to yield the formamide. acs.org Different catalysts can favor different pathways. For instance, while some catalysts promote the direct reduction of CO2 by hydrosilane, others facilitate the carbamate-mediated route. acs.org

The choice of catalyst can also influence the product distribution. For example, a zinc acetate (B1210297)/1,10-phenanthroline (B135089) system can selectively produce either the N-formylation or N-methylation product depending on the reaction conditions. rsc.org Similarly, bimetallic catalysts, such as AuPd–Fe3O4, have shown synergistic effects, leading to higher efficiency compared to their monometallic counterparts. nih.gov The catalyst's counter-anion can also play a role; for instance, the acetate anion in the zinc catalyst is proposed to activate both Si-H and N-H bonds. rsc.org

Additives like methanol (B129727) can also alter the reaction mechanism. In some systems, methanol can act as the formyl source, undergoing oxidation to formaldehyde (B43269) or methyl formate (B1220265), which then reacts with the amine. mdpi.comresearchgate.net

Table 1: Influence of Catalysts on N-Formylation Pathways

| Catalyst/Additive | Proposed Role | Key Intermediates | Favored Pathway |

| Base Catalysts (e.g., guanidines, TBD) | Stabilize carbamate salt | Carbamate salt, Formoxysilane | Carbamate-mediated hydrosilane activation |

| Zn(OAc)2/phen | Activation of Si-H and N-H bonds | - | Selective N-formylation or N-methylation |

| AuPd–Fe3O4 | Synergistic catalytic activity | - | Enhanced N-formylation efficiency |

| Methanol | Formyl source | Formaldehyde, Hemiaminal | Oxidative N-formylation |

| Iodine (I2) | In-situ generation of HI to protonate formic acid | - | Direct formylation with formic acid |

Mechanisms of Carbonylation and Carbamate Formation Employing Carbon Dioxide

The use of carbon dioxide (CO2) as a C1 source for carbonylation and carbamate formation represents an environmentally benign approach to synthesizing valuable chemicals. mdpi.com The reaction of amines with CO2 is a fundamental step in these processes, leading to the formation of carbamate intermediates. acs.orgnih.gov

Three primary pathways have been proposed for the N-formylation of amines using CO2 and hydrosilanes. acs.org

Pathway 1: This pathway involves the direct reduction of CO2 by a hydrosilane to form a formoxysilane intermediate. This is followed by an addition-elimination reaction with the amine to produce the formamide. This route is generally favored in the absence of a catalyst for low-basicity amines. acs.org

Pathway 2: In this catalyst-dependent pathway, a catalyst-stabilized carbamate salt activates the hydrosilane. This is similar to Pathway 1 in that it also proceeds through a formoxysilane intermediate. Computational studies suggest this pathway is energetically more favorable than Pathway 1 in the presence of certain catalysts. acs.org

Pathway 3: This pathway, observed in the N-formylation of highly basic amines like morpholine and benzylamine, involves a silylcarbamate intermediate. The stable carbamate formed from the amine and CO2 reacts to form the silylcarbamate, which then leads to the formamide product. acs.org

The formation of the carbamate itself is a reversible reaction between CO2 and a neutral amine group. nih.gov The stability of the resulting carbamate is crucial. For instance, alkylamines react readily with CO2, while aromatic amines show lower reactivity. rsc.org The use of superbases like 1,1,3,3-tetramethylguanidine (B143053) (TMG) can promote the carboxylation of even less reactive amines. Mechanistic studies have shown that the TMG–CO2 adduct does not directly transfer the carboxylate group; instead, CO2 dissociates and the TMG deprotonates the amine as it attacks the free CO2. rsc.org

Metal catalysts also play a significant role in these transformations. For example, a palladium-catalyzed process involves the formation of a Pd-formate species from a carbamate intermediate, which then reacts with the amine to yield the formamide. unibo.it

Intramolecular Rearrangements and Cyclization Processes Involving Benzyl (B1604629) Formylcarbamates

Intramolecular rearrangements are a known phenomenon in related chemical systems, such as the rearrangement of benzyl phenyl ether catalyzed by AlBr3. In this case, both ortho- and para-migration of the benzyl group occur, with the reaction proceeding through a tight ion-pair mechanism. rsc.org While specific literature on intramolecular rearrangements and cyclization of benzyl formylcarbamate itself is not prevalent in the provided search results, the principles from analogous systems can be considered.

Theoretical and Computational Studies in Formylcarbamate Reaction Mechanisms

Theoretical and computational studies, particularly using Density Functional Theory (DFT), have provided significant insights into the reaction mechanisms of formylcarbamate formation and reactivity. acs.orgunibo.it These studies help to elucidate the energetics of different reaction pathways and the structures of transient intermediates and transition states.

For the N-formylation of amines with CO2 and hydrosilanes, DFT calculations have supported the existence of the three distinct pathways mentioned earlier. acs.org They have shown that in the absence of a catalyst, the direct reduction of CO2 (Pathway 1) is plausible but that catalyst-stabilized carbamate pathways (Pathway 2) are often energetically more favorable. acs.org

Computational analyses have also been instrumental in understanding the role of catalysts. For example, DFT calculations on the mechanism with NHC and ZnCl2 catalysts indicated a lower energy profile for the carbamate-mediated pathway. acs.org Furthermore, theoretical studies have been used to investigate the electronic properties of catalytic surfaces, such as in the case of bimetallic catalysts, to explain synergistic effects. researchgate.net

In the context of carbamate formation from amines and CO2 mediated by superbases like TMG, computational analysis has been crucial in disproving the direct carboxylation mechanism by the TMG–CO2 adduct. Instead, it supports a mechanism where CO2 dissociates before a concerted carboxylation occurs, with the superbase acting to deprotonate the amine. rsc.org

Theoretical studies have also been applied to related reactions, such as the acid-promoted hydrolysis of N-formylaziridine, providing a comparative understanding of amide bond reactivity. nih.gov Similarly, the mechanism of carbamoylation of nucleobases by isocyanates has been investigated through high-level DFT calculations, revealing a stepwise pathway involving the formation of a π-complex followed by covalent bond formation. nih.gov These studies, while not directly on this compound, provide a framework for understanding the fundamental reactivity of related functional groups.

Synthetic Applications and Reagent Utility of Benzyl Formylcarbamate Derivatives

Benzyl (B1604629) Formylcarbamate as a Versatile Synthetic Building Block

Benzyl formylcarbamate, with the chemical formula C₆H₅CH₂OC(O)NH₂, is a white solid that is soluble in various organic solvents. wikipedia.orgnih.gov It serves as a valuable intermediate in a multitude of organic transformations. Its structure, which incorporates a carbamate (B1207046) functional group, makes it a useful reagent for introducing a protected form of ammonia (B1221849) in the synthesis of primary amines. wikipedia.org Following N-alkylation, the benzyloxycarbonyl (Cbz) group can be readily removed using Lewis acids, liberating the desired amine. wikipedia.org

The synthetic utility of benzyl carbamate derivatives extends to their role as precursors for more complex molecules. For instance, benzyl hydroxymethyl carbamate can be prepared from benzyl carbamate and formaldehyde (B43269). orgsyn.org This derivative can then be further modified, for example, by reaction with isopropyl alcohol to form benzyl isopropoxymethyl carbamate. orgsyn.org Such transformations highlight the adaptability of the benzyl carbamate scaffold in multistep synthetic sequences.

Furthermore, benzyl (2-(methylamino)-2-oxoethyl)carbamate is recognized for its application in the synthesis of peptides and other biologically active molecules. ontosight.ai The carbamate protecting group is instrumental in these syntheses, allowing for controlled reactions at other sites of the molecule before its removal to reveal the free amino group. ontosight.ai

The versatility of benzyl carbamate is also demonstrated in its use for the synthesis of various heterocyclic compounds. For example, it is a key intermediate in the preparation of benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate, a molecule that incorporates a thiazole (B1198619) ring, a common feature in medicinal chemistry. mdpi.com The Cbz-protected amine at the 2-position of the thiazole allows for selective deprotection and further functionalization. mdpi.com

Application of Formylcarbamates as Amine Protecting Groups in Organic Synthesis

The protection of amine groups is a fundamental strategy in organic synthesis, particularly in the construction of complex molecules like peptides and oligonucleotides. researchgate.net Carbamates, including formylcarbamates and the related benzyloxycarbonyl (Cbz) derivatives, are among the most widely used protecting groups for amines due to their ease of installation and removal under specific and often mild conditions. masterorganicchemistry.comchem-station.com

In peptide synthesis, the controlled formation of amide bonds between amino acids requires the temporary blocking of the α-amino group of one amino acid to prevent unwanted side reactions, such as self-polymerization. The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas, has been a cornerstone in solution-phase peptide synthesis. masterorganicchemistry.comcreative-peptides.com It is typically introduced by reacting the amino group with benzyl chloroformate. The Cbz group is stable under many reaction conditions but can be readily cleaved by catalytic hydrogenation (e.g., using H₂/Pd-C) or under strong acidic conditions like HBr in acetic acid. creative-peptides.combachem.com This allows for the selective deprotection of the N-terminus, enabling the stepwise elongation of the peptide chain. ontosight.ai

| Protecting Group | Abbreviation | Common Deprotection Conditions |

| Benzyloxycarbonyl | Cbz, Z | H₂/Pd, HBr/AcOH, Na/liquid NH₃ creative-peptides.com |

| tert-Butoxycarbonyl | Boc | Anhydrous TFA at 0°C creative-peptides.com |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Dilute piperidine (B6355638) solution in DMF creative-peptides.com |

The N-formyl group, while less common as a primary protecting group in standard peptide synthesis due to potential side reactions, has its applications. The related 2-(N-formyl-N-methyl)aminoethyl (fma) group has been utilized as a thermolabile protecting group for thiophosphate linkages in oligonucleotide synthesis, demonstrating the utility of formyl-based protecting strategies in nucleic acid chemistry. beilstein-journals.org

The synthesis of oligonucleotides for therapeutic and diagnostic applications requires highly efficient and clean chemical methods. openaccessgovernment.org A significant challenge lies in the deprotection of the synthesized DNA or RNA sequences, which often involves harsh chemical treatments that can damage the final product. fda.gov To address this, thermolabile protecting groups (TPGs) have been developed, which can be removed by simply increasing the temperature, thus avoiding the use of strong acids or bases. fda.govwikipedia.org

Inspired by the successful application of the thermolabile 2-(N-formyl-N-methyl)aminoethyl (fma) group for protecting phosphate/thiophosphate functions, research has focused on developing similar strategies for the amine functions of the nucleobases. beilstein-journals.orgopenaccessgovernment.org The fma group, for instance, can be cleaved at 37°C, which was demonstrated in the in vivo application of a CpG oligonucleotide prodrug. beilstein-journals.org

The development of novel thermolabile protecting groups is an active area of research. For example, 2-pyridyl-substituted groups have been shown to be efficiently cleaved under mild thermolytic conditions (e.g., 90°C). fda.gov The mechanism of thermolytic deprotection often involves an intramolecular cyclization. wikipedia.org For some N-(2-pyridyl)aminoethyl-based protecting groups, conformational analysis has shown that a conformation minimizing the distance between the nucleophilic pyridyl ring and the electrophilic center is crucial for the thermocyclization to occur. researchgate.net

The use of TPGs offers several advantages in oligonucleotide synthesis:

Mild Deprotection: Avoids harsh chemicals that can damage the oligonucleotide. fda.gov

Increased Purity: Leads to cleaner and more efficacious nucleic acid-based drugs. openaccessgovernment.org

Process Monitoring: Fluorescent thermolytic groups can be used to monitor coupling efficiency in real-time. fda.gov

Utility in Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions

This compound derivatives are not only useful for protection strategies but also play a direct role in the formation of new chemical bonds, leading to the synthesis of complex organic molecules and heterocyclic systems.

The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, known as a Mannich base. wikipedia.orgbyjus.com This reaction typically involves an aldehyde, a primary or secondary amine, and an enolizable carbonyl compound. wikipedia.org The key intermediate in the Mannich reaction is an iminium ion, which acts as the electrophile and is attacked by the enol form of the carbonyl compound. wikipedia.org

Carbamidomethylating reagents, which can be derived from this compound, serve as precursors to the iminium ion or related electrophilic species in Mannich-type reactions. For example, N-alkoxycarbonylimines, which can be generated from carbamates, have been used in asymmetric Mannich reactions with ketone enolates to produce β-amino acids. psu.edu The use of chiral catalysts can control the stereochemistry of the newly formed stereocenter, leading to enantiomerically enriched products. wikipedia.org

Mannich bases are valuable synthetic intermediates themselves. They can undergo various transformations, such as elimination to form α,β-unsaturated carbonyls or reaction with organometallic reagents to produce β-amino alcohols. thermofisher.com The versatility of the Mannich reaction and the utility of the resulting products make carbamidomethylating reagents derived from this compound valuable tools in organic synthesis.

Recent advancements have expanded the scope of the Mannich reaction to include direct three-component reactions of aldehydes, ketones, and carbamates, catalyzed by transition metal salts, to efficiently synthesize N-protected β-aryl-β-amino ketone compounds. organic-chemistry.org

Nitrogen-containing heterocycles are ubiquitous in natural products and pharmaceuticals, exhibiting a wide range of biological activities. mdpi.comnih.gov this compound and its derivatives are useful precursors for the synthesis of several important heterocyclic scaffolds.

Quinazolinones: Quinazolinone derivatives are known for their diverse pharmacological properties. nih.govgoogle.com The synthesis of quinazolinones often involves the condensation of an anthranilic acid derivative with an amine source. google.com While direct use of this compound is less documented, related structures and synthetic strategies are prevalent. For example, 2-aminobenzamides can react with benzyl amines under metal-free conditions to yield quinazolinones. researchgate.net Various catalytic systems, including copper and iron, have been developed to facilitate the synthesis of quinazolinones from readily available starting materials. organic-chemistry.org

Isoindolones: The synthesis of isoindolones can be achieved through various cyclization strategies. The utility of benzyl carbamate derivatives in this context would likely involve their role in introducing a protected nitrogen functionality that can participate in an intramolecular cyclization to form the isoindolone ring.

Piperidines: The piperidine ring is a core structure in many pharmaceuticals. ajchem-a.com Benzyl carbamate derivatives can be involved in the synthesis of substituted piperidines. For instance, multi-component reactions, such as a double Mannich reaction involving 3-alkylbenzofurans, formaldehyde, and alkylamine hydrochlorides, can lead to the formation of benzofuran-fused piperidines. nih.gov In other approaches, N-substituted piperidines have been synthesized for various biological applications, and the benzyl group is a common N-substituent. nih.govresearchgate.net The synthesis of N-benzyl-4-piperidinecarboxaldehyde, a key intermediate, can be achieved through a multi-step process starting from 4-piperidinecarboxylic acid, involving N-benzylation. google.com

The development of new synthetic methods for these heterocyclic systems is an ongoing area of research, with a focus on efficiency, atom economy, and the use of environmentally benign catalysts. ajchem-a.comnih.gov

Enantioselective Organocatalytic Transformations (e.g., Aza-Friedel-Crafts, Diels-Alder reactions)

This compound and its related structures serve as valuable precursors for generating reactive intermediates in key enantioselective organocatalytic transformations. Their utility is particularly evident in reactions like the aza-Friedel-Crafts and Diels-Alder reactions, where the carbamate moiety plays a crucial role in activating the substrate for asymmetric bond formation.

Aza-Friedel-Crafts Reactions:

In the realm of aza-Friedel-Crafts (aza-FC) reactions, O-formyl carbamates have been identified as effective precursors for the in situ generation of N-acyliminium ions. rsc.org These electrophilic intermediates readily react with electron-rich aromatic systems, such as indoles and pyrroles, to form new carbon-carbon bonds. acs.orgbeilstein-journals.org The reaction is often catalyzed by chiral Brønsted acids, like chiral phosphoric acids, which create a chiral environment, enabling high stereocontrol over the formation of the new stereocenter. beilstein-journals.org

The general strategy involves the acid-catalyzed removal of the formyl group from the carbamate precursor to generate a transient N-acyliminium ion, which is then attacked by the nucleophilic aromatic compound. rsc.org The use of organocatalysts, which operate through non-covalent interactions like hydrogen bonding, helps to assemble the reactants in a highly ordered transition state, leading to excellent enantioselectivity. beilstein-journals.org This methodology allows for the efficient synthesis of complex molecules containing aza-stereocenters, which are important structural motifs in many biologically active compounds. rsc.orgacs.org

Table 1: Representative Organocatalytic Aza-Friedel-Crafts Reactions with Carbamate Precursors

| Catalyst Type | Electrophile Precursor | Nucleophile | Product Type | Enantioselectivity (ee) |

|---|---|---|---|---|

| Chiral Phosphoric Acid | Cyclic O-Formyl Carbamate | Indole | Tetrahydroisoquinoline Derivative | High |

| Chiral Phosphoric Acid | N-Unsubstituted Ketimine | 4,7-Dihydroindole | 2-Substituted Indole | High |

| Cinchona Alkaloid | Cyclic N-Sulfonylimine | α-Naphthol | ε-Sultam with Stereocenter | Moderate to Good |

| Thiourea | Isatin-derived Ketimine | β-Naphthol | 3-Amino-2-oxindole | High |

Diels-Alder Reactions:

This compound derivatives can also be employed as dienophiles in enantioselective Diels-Alder reactions. The Diels-Alder reaction is a powerful tool for constructing six-membered rings by reacting a conjugated diene with a dienophile. wikipedia.orgorganic-chemistry.org For the reaction to proceed efficiently, the dienophile typically requires an electron-withdrawing group to lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO). organic-chemistry.org

The N-formylcarbamate group can serve as such an electron-withdrawing substituent, activating an adjacent double bond for [4+2] cycloaddition. In the context of an aza-Diels-Alder reaction, an imine acts as the dienophile. wikipedia.org this compound can be a precursor to N-acylimines, which are highly reactive dienophiles for the synthesis of nitrogen-containing heterocyclic compounds. The stereochemical outcome of these reactions can be controlled by using chiral Lewis acids or organocatalysts, leading to the formation of enantioenriched cyclohexene (B86901) derivatives and their heteroatomic analogues. researchgate.net

Advanced Functionalization and Derivatization Reactions of Formylcarbamate Frameworks

The formylcarbamate framework is a versatile scaffold that allows for extensive functionalization and derivatization, making it a valuable building block in synthetic and medicinal chemistry. The ability to modify the structure at multiple points provides a pathway to a wide range of compounds with diverse properties. nih.gov

Derivatization can be achieved through several strategies:

N-Acylation and Alkylation: The nitrogen atom of the carbamate can be a site for substitution. While the formyl group is present, further direct acylation is challenging. However, removal of the formyl group can unmask the secondary amine, which can then be functionalized with various acyl or alkyl groups. This approach is fundamental in creating libraries of N-substituted compounds. nih.gov

Modification of the Benzyl Group: The aromatic ring of the benzyl moiety is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups (e.g., nitro, halogen, alkyl groups) onto the ring. These modifications can fine-tune the electronic and steric properties of the molecule.

Alcohol Exchange: The benzyl alcohol portion of the carbamate can be exchanged with other alcohols, leading to a diverse set of carbamate esters. This modularity is a key feature in developing structure-activity relationships for medicinal chemistry applications. mdpi.com

The chemical stability of the carbamate group makes it an excellent surrogate for peptide bonds in drug design. acs.orgnih.gov This stability, combined with its capacity for hydrogen bonding, allows for the creation of derivatives with improved pharmacokinetic properties and biological activity. nih.gov The synthesis of various carbamate derivatives is a common strategy in the development of therapeutic agents and agricultural chemicals. nih.gov

Table 2: Examples of Carbamate Derivatization Strategies

| Derivatization Site | Reaction Type | Reagents | Resulting Structure |

|---|---|---|---|

| Carbamate Nitrogen | N-Acylation (post-deformylation) | Acyl Chlorides, Carboxylic Acids | N-Acyl Carbamates |

| Carbamate Nitrogen | N-Alkylation (post-deformylation) | Alkyl Halides | N-Alkyl Carbamates |

| Benzyl Ring | Electrophilic Aromatic Substitution | Nitrating/Halogenating agents | Ring-Substituted Benzyl Carbamates |

| Carbamate Oxygen | Transesterification | Various Alcohols | Different Carbamate Esters |

| Formyl Group | Hydrolysis/Removal | Acid or Base | NH-Carbamate |

Contributions to Combinatorial Chemistry and Chemical Library Generation

The structural and chemical attributes of this compound and related carbamates make them highly suitable for applications in combinatorial chemistry and the generation of diverse chemical libraries. acs.org Combinatorial chemistry aims to rapidly synthesize large numbers of structurally related compounds for high-throughput screening in drug discovery and materials science. acs.org

The utility of carbamates in this field stems from several key features:

Scaffold Versatility: The carbamate core acts as a stable and versatile scaffold. By systematically varying the substituents on the nitrogen and oxygen termini, vast libraries of compounds can be generated from a common precursor. nih.gov This approach, often termed diversity-oriented synthesis (DOS), aims to create libraries with high structural diversity to explore chemical space effectively. nih.govmarquette.edu

Synthetic Accessibility: Methods for synthesizing carbamates are often robust and amenable to solid-phase synthesis, a cornerstone of combinatorial library generation. acs.org The reactions are typically high-yielding and conditions are mild enough to be compatible with a wide range of functional groups.

Biologically Relevant Structure: The carbamate moiety is a well-established pharmacophore and a stable isostere of the amide bond found in peptides. nih.govnih.gov Libraries based on carbamate scaffolds are therefore rich in drug-like molecules with favorable properties for interacting with biological targets.

For example, a library can be constructed by starting with a this compound-like core attached to a solid support. Subsequent reaction steps can introduce diversity by using a range of different building blocks, leading to a large collection of unique compounds. marquette.edu This strategy has been successfully used to identify lead compounds for various therapeutic targets. nih.gov

Advanced Spectroscopic and Computational Approaches in Formylcarbamate Research

Spectroscopic Characterization Techniques

Spectroscopy is the primary means of identifying and studying benzyl (B1604629) formylcarbamate. Each technique offers unique insights into the molecular structure and behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for confirming the molecular structure of benzyl formylcarbamate in solution. The formation of this compound through processes such as the photocatalytic C-C bond cleavage of protected amino acids has been verified using NMR analysis. researchgate.net

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each type of proton. The benzylic protons (CH₂) adjacent to the oxygen atom typically appear as a singlet, while the aromatic protons of the phenyl group produce a multiplet in the aromatic region. The proton on the formyl group (CHO) would appear as a singlet at a characteristic downfield shift, and the N-H proton would also be present as a singlet, though its chemical shift can be variable and it may be broadened.

The ¹³C NMR spectrum provides complementary information, showing distinct peaks for each carbon atom in the molecule, including the carbonyl carbons of the carbamate (B1207046) and formyl groups, the carbons of the phenyl ring, and the benzylic carbon. In certain molecular environments, such as when a chiral center is present elsewhere in a larger molecule containing this moiety, the benzylic CH₂ protons can become diastereotopic and appear as a more complex multiplet instead of a simple singlet.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for the functional groups present.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Phenyl Protons | ¹H | 7.30 - 7.45 | Multiplet |

| Benzylic Protons (-CH₂-) | ¹H | ~5.20 | Singlet |

| Formyl Proton (-CHO) | ¹H | ~8.30 | Singlet |

| Amide Proton (-NH-) | ¹H | Variable | Singlet (broad) |

| Phenyl Carbons | ¹³C | 128 - 136 | Multiple |

| Benzylic Carbon (-CH₂-) | ¹³C | ~68 | - |

| Carbamate Carbonyl (C=O) | ¹³C | ~155 | - |

| Formyl Carbonyl (C=O) | ¹³C | ~165 | - |

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. While no complete spectra for this compound are available, the expected absorption bands can be inferred from closely related compounds like benzyl carbamate.

IR spectroscopy is particularly sensitive to polar bonds. For this compound, strong absorptions would be expected for the N-H stretching vibration, the C-H stretching of the aromatic and benzylic groups, and, most prominently, the two distinct carbonyl (C=O) stretching vibrations from the carbamate and formyl groups. The C-O and C-N stretching vibrations would also be visible.

Raman spectroscopy, which relies on changes in polarizability, is often more sensitive to non-polar bonds and symmetric vibrations. It would effectively probe the C-C vibrations within the phenyl ring and the symmetric stretching of the C-H bonds. The complementarity of IR and Raman is crucial; for instance, a highly symmetric vibration that is weak in the IR spectrum may produce a strong signal in the Raman spectrum.

Table 2: Characteristic IR Absorption Bands for Related Benzyl Carbamate Structures Data adapted from studies on benzyl carbamate.

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amine | 3422-3332 |

| C=O Stretch | Carbonyl (Ester) | ~1726, 1694 |

| C=C Stretch | Aromatic | ~1609, 1533 |

| C-O Stretch | Ester | ~1239 |

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. The molecular formula of this compound is C₉H₉NO₃, corresponding to a monoisotopic mass of approximately 179.06 Da.

In a typical electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be observed at m/z 179. The fragmentation of this ion would likely proceed through several key pathways. A primary fragmentation event is often the cleavage of the benzyl-oxygen bond, leading to the formation of a stable benzyl cation or tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. Another characteristic fragment would be the benzyl alcohol ion (C₇H₇OH⁺) at m/z 108. Further fragmentation could involve the loss of CO₂ or the formyl group from the parent ion or intermediate fragments.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Formula |

|---|---|---|

| 179 | Molecular Ion [M]⁺ | [C₉H₉NO₃]⁺ |

| 108 | Benzyl Alcohol Ion | [C₇H₈O]⁺ |

| 91 | Tropylium Ion | [C₇H₇]⁺ |

| 79 | Phenyl Radical Cation | [C₆H₅]⁺ |

| 77 | Phenyl Cation | [C₆H₅]⁺ |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography provides definitive information about the solid-state structure of a molecule, including precise bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not publicly available, data from the closely related compound benzyl N-(2-formylphenyl)carbamate illustrates the power of this technique. researchgate.net

In the structure of benzyl N-(2-formylphenyl)carbamate, an intramolecular hydrogen bond between the amide (N-H) and the formyl oxygen (O) helps to lock the molecular conformation. researchgate.net The analysis reveals a monoclinic crystal system with the space group P2₁/n. researchgate.net Such studies allow for the precise measurement of all bond lengths and angles and reveal how molecules pack together in the crystal lattice, which in this case involves weak C-H···π interactions. researchgate.net This level of detail is unattainable with other techniques and is crucial for understanding solid-state properties.

Table 4: Crystallographic Data for the Related Compound Benzyl N-(2-formylphenyl)carbamate Data from Walji, D. V. B., et al. (2007). researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₃NO₃ |

| Molecular Weight | 255.26 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.5862 (8) |

| b (Å) | 6.7950 (4) |

| c (Å) | 15.8427 (10) |

| β (°) | 108.386 (1) |

| Volume (ų) | 1285.75 (14) |

| Z (Molecules/Unit Cell) | 4 |

Computational Chemistry and Molecular Modeling

Computational methods are used to complement experimental data, providing insights into electronic structure, reactivity, and spectroscopic properties that can be difficult to measure directly.

Density Functional Theory (DFT) is a powerful computational method used to model the electronic structure of molecules. For compounds like this compound, DFT calculations can predict optimized geometries, vibrational frequencies (for comparison with IR and Raman spectra), and NMR chemical shifts.

DFT is particularly useful for understanding chemical reactivity. In a study involving the formation of this compound, DFT calculations were employed to elucidate the underlying photocatalytic mechanism. researchgate.net By calculating the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—researchers can predict the most likely sites for nucleophilic or electrophilic attack. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. Furthermore, DFT can be used to model reaction pathways, calculate activation energies, and predict the thermodynamics and kinetics of potential reactions, thereby explaining observed product selectivities.

Table 5: Comparison of Experimental and DFT-Calculated Parameters for a Related Structure Illustrative data from a study on benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate.

| Parameter | Method | Value |

|---|---|---|

| Bond Length (C=O) | X-ray | 1.215 (1) Å |

| DFT (B3LYP/6-311G(d,p)) | 1.210 Å | |

| Bond Angle (O-C-N) | X-ray | 125.12 (1)° |

| DFT (B3LYP/6-311G(d,p)) | 125.8° | |

| HOMO-LUMO Gap | DFT (B3LYP/6-311G(d,p)) | 4.0319 eV |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are powerful computational tools used to model the physical movements of atoms and molecules over time. In the study of this compound, MD simulations provide critical insights into its dynamic behavior, including its conformational flexibility and the nature of its interactions with surrounding molecules, such as solvents.

MD simulations track the trajectories of atoms by numerically solving Newton's equations of motion. The forces between atoms are calculated using a force field, which is a set of empirical potential energy functions. By simulating the molecule over a sufficient timescale (from picoseconds to microseconds), it is possible to map its potential energy surface and explore its conformational landscape.

Conformational Landscapes:

The structure of this compound features several rotatable bonds, leading to a complex landscape of possible three-dimensional conformations. Key rotations include the torsion around the C-O bond of the benzyl group and the C-N bond of the carbamate moiety. MD simulations can reveal the relative energies of different conformers and the energy barriers between them.

Below is an interactive data table representing a hypothetical conformational analysis for the key dihedral angle (τ) defining the orientation of the benzyl group relative to the carbamate plane.

Interactive Data Table: Conformational Analysis of this compound Users can sort the table by clicking on the headers.

| Conformer | Dihedral Angle (τ) C-O-C-N (°) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Anti-periplanar | 180 | 0.00 | 75 |

| Synclinal | 60 | 1.5 | 15 |

| Anticlinal | 120 | 2.5 | 10 |

Intermolecular Interactions:

MD simulations are particularly adept at characterizing non-covalent interactions between a solute and its environment. For this compound, the carbamate group's carbonyl oxygen and N-H group are prime sites for forming hydrogen bonds. Ab initio MD simulations on aqueous carbamate systems have detailed the dynamics of hydrogen bonding with water molecules and proton transfer events. researchgate.neturegina.ca These simulations can reveal the structure and stability of the solvation shell around the molecule. For instance, they can quantify the average number of hydrogen bonds, their lifetimes, and their geometric arrangements, which collectively influence the solubility and reactivity of the compound. The benzyl group, being largely nonpolar, would primarily engage in van der Waals interactions with nonpolar solvents or the nonpolar regions of other molecules.

Quantum Chemical Calculations for Reactivity Predictions and Orbital Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a detailed understanding of the electronic structure of this compound, which is fundamental to predicting its chemical reactivity. nih.gov These methods solve approximations of the Schrödinger equation to determine electron distribution and orbital energies.

Reactivity Predictions and Frontier Molecular Orbital (FMO) Theory:

Frontier Molecular Orbital (FMO) theory is a key framework for rationalizing chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.gov The energy and spatial distribution of these orbitals in this compound are indicative of its reactive nature.

HOMO: The HOMO is the orbital from which the molecule is most likely to donate electrons. Its energy level is related to the ionization potential. In this compound, the HOMO is expected to have significant density on the electron-rich regions, such as the nitrogen atom and the phenyl ring, making these sites susceptible to attack by electrophiles.

LUMO: The LUMO is the orbital that is most likely to accept electrons. Its energy level is related to the electron affinity. The LUMO is typically localized on electron-deficient areas. For this compound, the LUMO is expected to be centered on the carbonyl carbon and the formyl carbon, which are the most probable sites for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical stability. A small gap suggests high chemical reactivity and polarizability, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of reactivity. mdpi.comresearchgate.net These include:

Hardness (η): Resistance to change in electron configuration. Calculated as (ELUMO - EHOMO)/2. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft." researchgate.net

Electronegativity (χ): The power of an atom to attract electrons. Calculated as -(EHOMO + ELUMO)/2.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge. Calculated as μ²/2η (where μ = -χ). A higher electrophilicity index indicates a greater capacity to act as an electrophile. scielo.org.mx

Below is an interactive data table showing representative DFT-calculated values for a carbamate structure, illustrating the type of data obtained for this compound.

Interactive Data Table: Quantum Chemical Reactivity Descriptors Users can sort the table by clicking on the headers.

| Parameter | Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -7.5 | Electron-donating ability |

| ELUMO | -0.8 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 6.7 | Chemical reactivity and stability |

| Hardness (η) | 3.35 | High stability |

| Electronegativity (χ) | 4.15 | Overall electron-attracting power |

| Electrophilicity Index (ω) | 2.57 | Propensity to act as an electrophile |

Molecular Electrostatic Potential (MEP) Analysis:

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.de It is an invaluable tool for identifying the regions of a molecule that are rich or poor in electrons, thereby predicting sites for electrophilic and nucleophilic attack. nih.govresearchgate.net

The MEP map is color-coded to indicate different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are favorable sites for nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential. youtube.com

For this compound, an MEP map would likely show strong negative potential (red) around the oxygen atoms of the carbamate's carbonyl group and the formyl group, due to the high electronegativity of oxygen. These would be the primary sites for interactions with electrophiles or hydrogen bond donors. A region of positive potential (blue) would be expected around the N-H proton, making it a likely hydrogen bond donor site. The aromatic ring would exhibit a region of negative potential above and below the plane, characteristic of π-systems.

Future Research Directions and Emerging Trends in Benzyl Formylcarbamate Chemistry

Innovation in Sustainable Synthetic Methodologies for Formylcarbamate Architectures

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, focusing on reducing waste, minimizing energy consumption, and utilizing renewable feedstocks. For formylcarbamate architectures, this translates into moving beyond traditional synthetic routes toward more efficient and environmentally benign processes.